molecular formula C12H15NO B8724591 1-Acetyl-4,6-dimethylindoline

1-Acetyl-4,6-dimethylindoline

Cat. No. B8724591
M. Wt: 189.25 g/mol
InChI Key: QANCFDUNZQXJAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4,6-dimethylindoline is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-4,6-dimethylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4,6-dimethylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(4,6-dimethyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C12H15NO/c1-8-6-9(2)11-4-5-13(10(3)14)12(11)7-8/h6-7H,4-5H2,1-3H3

InChI Key

QANCFDUNZQXJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCN(C2=C1)C(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,6-Dimethylindole (1.08 g) was dissolved in acetic acid (20 ml), and sodium cyanoborohydride (2.3 g) was added portionwise at 15° C. The mixture was stirred at said temperature for one hour and poured into ice water. Saturated aqueous sodium hydrogencarbonate was added to neutralize the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was dissolved in benzene, and acetic anhydride (840 mg) was added, which was followed by stirring at room temperature for one hour. The reaction mixture was washed with saturated aqueous sodium hydrogencarbonate and saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: chloroform-methanol=1:0-10:1) to give 1.3 g of the title compound (1).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

4,6-Dimethylindole (1.08 g) was dissolved in acetic acid (20 ml), and sodium cyanoborohydride (2.3 g) was added portionwise at 15° C. The mixture was stirred at said temperature for one hour and poured into ice water. Saturated aqueous sodium bicarbonate was added to neutralize the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was dissolved in benzene, and acetic anhydride (840 mg) was added, which was followed by stirring at room temperature for one hour. The reaction mixture was washed with saturated aqueous sodium bicarbonate and saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was chromatographed (ISCO, hexane/EtOAc, 0-40%, 40 min) to give 1.3 g of 1-acetyl-4,6-dimethylindoline.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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